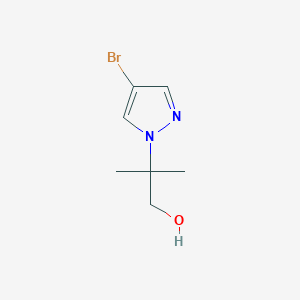
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
Descripción general
Descripción
“2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol” is a chemical compound with the molecular formula C5H7BrN2O . It has a molecular weight of 191.02600 . The compound is a solid .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol” consists of a pyrazole ring substituted with a bromine atom at the 4-position and an ethanol group at the 2-position .Physical And Chemical Properties Analysis
The compound has a density of 1.743g/cm3 and a boiling point of 299.235ºC at 760 mmHg . The flash point is 134.773ºC . The compound is a solid .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that compounds related to 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol exhibit significant antimicrobial activities. For instance, a study by Sherkar and Bhandarkar (2015) reported the synthesis of pyrazolines with antimicrobial activities, highlighting the potential of these compounds in addressing microbial resistance (Sherkar & Bhandarkar, 2015). Similarly, Pundeer et al. (2013) explored the synthesis of bipyrazolyl derivatives, which demonstrated notable antibacterial and antifungal properties (Pundeer et al., 2013).
Photophysical Properties
The photophysical properties of pyrazole derivatives have been a subject of interest. Vetokhina et al. (2012) conducted a study on various pyrazolines, revealing their unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. This characteristic is essential for applications in luminescent materials and photonics (Vetokhina et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
The application of pyrazole derivatives in OLEDs has been explored. Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, demonstrating their use in OLEDs with high efficiency and stable chromaticity. This points to the potential of pyrazole derivatives in advanced display technologies (Huang et al., 2013).
Antifungal and Antiviral Activities
The title compound and its derivatives have shown promise in antifungal and antiviral applications. A study by Li et al. (2015) synthesized a pyrazole derivative with significant antiviral and fungicidal activities, particularly against tobacco mosaic virus, showcasing the compound's potential in agricultural and pharmaceutical applications (Li et al., 2015).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKVONNYXJUSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268756 | |
| Record name | 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol | |
CAS RN |
877401-11-1 | |
| Record name | 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877401-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)
![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)

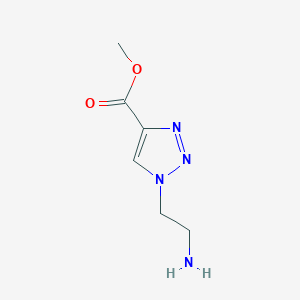
![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
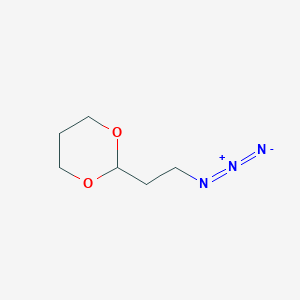

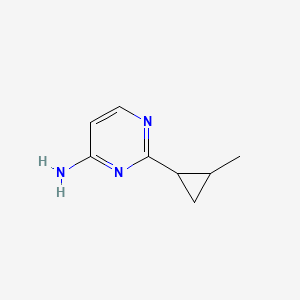
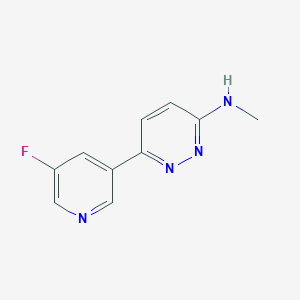
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)

![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)
